molecular formula C17H18O4 B14730622 Ethyl 2,3-dihydroxy-3,3-diphenylpropanoate CAS No. 5461-98-3

Ethyl 2,3-dihydroxy-3,3-diphenylpropanoate

Katalognummer: B14730622
CAS-Nummer: 5461-98-3
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: IMFHJEWTIWGYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,3-dihydroxy-3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a propanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydroxy-3,3-diphenylpropanoate typically involves the esterification of 2,3-dihydroxy-3,3-diphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-dihydroxy-3,3-diphenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2,3-dihydroxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and binding affinity.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 3-hydroxy-3,3-diphenylpropanoate: Similar structure but lacks the additional hydroxyl group at the 2-position.

    Ethyl 3,3-diphenylpropanoate: Lacks both hydroxyl groups, making it less reactive in certain chemical reactions.

Uniqueness: Ethyl 2,3-dihydroxy-3,3-diphenylpropanoate is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical and biological applications.

Eigenschaften

CAS-Nummer

5461-98-3

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

ethyl 2,3-dihydroxy-3,3-diphenylpropanoate

InChI

InChI=1S/C17H18O4/c1-2-21-16(19)15(18)17(20,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18,20H,2H2,1H3

InChI-Schlüssel

IMFHJEWTIWGYLI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.